molecular formula C9H4F3N3O4 B8309136 6-Trifluoromethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

6-Trifluoromethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8309136
M. Wt: 275.14 g/mol
InChI Key: VICKEBHDWGLQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C9H4F3N3O4 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4F3N3O4

Molecular Weight

275.14 g/mol

IUPAC Name

6-nitro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H4F3N3O4/c10-9(11,12)3-1-4-5(2-6(3)15(18)19)14-8(17)7(16)13-4/h1-2H,(H,13,16)(H,14,17)

InChI Key

VICKEBHDWGLQEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (200 mg, 0.869 mmol) was dissolved in 8 mL of concentrated H2SO4 and the yellow-green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (87.8 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice H2O. The product was isolated by vacuum filtration as pale yellow crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 121.1 mg (50.6% yield). 1H NMR (d6 -DMSO) δ 7.53 (s, 1H, ArH), 7.80 (s, 1H, ArH), 12.4 (s, 2H, NH). EIMS m/z 275 (81, M+), 217 (36), 201 (100, bp), EIHRMS calc. for C9H4N3O4F3 275.0153, found 275.0170.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
87.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C9H4N3O4F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
50.6%

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